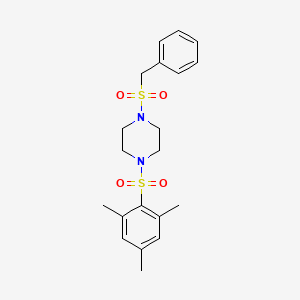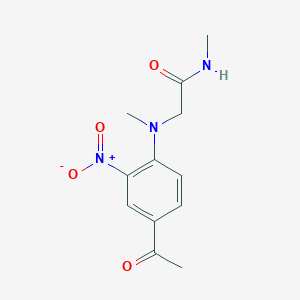![molecular formula C16H19N3O3S B7682652 N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B7682652.png)
N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide, commonly known as DEAB, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that is involved in the metabolism of various endogenous and exogenous aldehydes. DEAB has been shown to have a wide range of applications in various fields of research, including cancer biology, stem cell research, and developmental biology.
Mécanisme D'action
DEAB works by binding to the active site of N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide, inhibiting its activity. This leads to an accumulation of toxic aldehydes, which can have a variety of effects on cellular processes. DEAB has been shown to be a selective inhibitor of N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide1A1, one of the isoforms of N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide.
Biochemical and Physiological Effects:
DEAB has been shown to have a variety of biochemical and physiological effects, depending on the cell type and biological process being studied. In cancer biology, DEAB has been shown to inhibit the growth and self-renewal of cancer stem cells. In developmental biology, DEAB has been shown to affect the differentiation of various cell types, including cardiomyocytes and neurons.
Avantages Et Limitations Des Expériences En Laboratoire
DEAB has several advantages for lab experiments, including its potency and selectivity for N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide1A1. However, it also has some limitations, including its potential for off-target effects and its toxicity at high concentrations.
Orientations Futures
There are several future directions for research involving DEAB. One area of interest is the development of more selective N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide inhibitors, which could be useful in the treatment of cancer and other diseases. Another area of interest is the study of the role of N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide in stem cell biology, which could have implications for regenerative medicine. Additionally, DEAB could be used as a tool to study the effects of aldehyde accumulation in various biological processes.
Méthodes De Synthèse
DEAB can be synthesized using a variety of methods, including the reaction of 2-ethylsulfonylbenzoyl chloride with 5-(dimethylamino)pyridine-2-carboxamide in the presence of a base. The resulting product can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
DEAB has been widely used in scientific research to study the role of N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide in various biological processes. It has been shown to be a useful tool in the study of cancer stem cells, as N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide has been identified as a marker for these cells. DEAB has also been used to study the role of N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide in the development of various tissues, including the heart, brain, and liver.
Propriétés
IUPAC Name |
N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-4-23(21,22)14-8-6-5-7-13(14)16(20)18-15-10-9-12(11-17-15)19(2)3/h5-11H,4H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVPKCHDECCFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-pyrrolidin-1-ylphenyl)acetamide](/img/structure/B7682570.png)
![2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide](/img/structure/B7682578.png)
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682590.png)
![1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B7682598.png)


![2-[2-[2,4-Di(propan-2-yl)phenyl]-2-oxoethyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7682614.png)
![2-[[2-[benzyl(ethyl)amino]acetyl]amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7682628.png)
![[2-(Methylamino)-2-oxoethyl] 1-(4-chlorophenyl)cyclopropane-1-carboxylate](/img/structure/B7682641.png)
![2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7682647.png)
![5-tert-butyl-N-[(5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7682650.png)
![3-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-(methylcarbamoyl)propanamide](/img/structure/B7682653.png)
![2-(4-Fluorophenyl)-5-[[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7682656.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide](/img/structure/B7682668.png)